molecular formula C6H14N2 B11821994 Cyclopropanemethanamine, 1-amino-N,N-dimethyl-

Cyclopropanemethanamine, 1-amino-N,N-dimethyl-

Cat. No.: B11821994
M. Wt: 114.19 g/mol
InChI Key: XPLPRZSSYSYVKA-UHFFFAOYSA-N
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Description

Cyclopropanemethanamine, 1-amino-N,N-dimethyl- is an organic compound with the molecular formula C6H14N2. It is a tertiary amine, characterized by a cyclopropane ring attached to a methanamine group, with two methyl groups bonded to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanemethanamine, 1-amino-N,N-dimethyl- typically involves the reaction of cyclopropylmethylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Formation of Intermediate: Cyclopropylmethylamine reacts with formaldehyde to form an intermediate.

    Dimethylation: The intermediate is then treated with dimethylamine to yield Cyclopropanemethanamine, 1-amino-N,N-dimethyl-.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanemethanamine, 1-amino-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

Scientific Research Applications

Cyclopropanemethanamine, 1-amino-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopropanemethanamine, 1-amino-N,N-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-p-phenylenediamine: An aromatic amine used as an intermediate in dye production.

    N,N-Dimethylethanamine: A tertiary amine with similar structural features but different applications.

Uniqueness

Cyclopropanemethanamine, 1-amino-N,N-dimethyl- is unique due to its cyclopropane ring, which imparts distinct chemical properties compared to other tertiary amines.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1-cyclopropyl-N',N'-dimethylmethanediamine

InChI

InChI=1S/C6H14N2/c1-8(2)6(7)5-3-4-5/h5-6H,3-4,7H2,1-2H3

InChI Key

XPLPRZSSYSYVKA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1CC1)N

Origin of Product

United States

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